4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine is a complex organic compound with the molecular formula C24H28FN7O and a molecular weight of 449.534 g/mol This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazino moiety, and an imidazolyl methanone core
Wirkmechanismus
Target of Action
The primary targets of F3406-9814, also known as 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine, are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Mode of Action
F3406-9814 has been found to inhibit both ENT1 and ENT2 in a concentration-dependent manner . The compound is more selective to ENT2 than to ENT1 . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that F3406-9814 inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs by F3406-9814 affects the transport of nucleosides and nucleoside analogues. This can influence nucleotide synthesis and the efficacy of chemotherapy drugs that are nucleoside analogues .
Result of Action
The inhibition of ENTs by F3406-9814 can lead to changes in the levels of nucleosides and nucleoside analogues in cells. This can potentially affect various cellular processes, including nucleotide synthesis and the action of chemotherapy drugs .
Vorbereitungsmethoden
The synthesis of 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine involves multiple steps, typically starting with the preparation of the fluorophenyl piperazine intermediate. This intermediate is then reacted with a pyrimidinyl imidazole derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demands of high-purity and high-yield production required for commercial applications.
Analyse Chemischer Reaktionen
4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperazino moieties, using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine stands out due to its unique structural features and functional groups. Similar compounds include:
2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorophenyl group, similar to the fluorophenyl moiety in the compound of interest.
4-Iodobenzoic acid: Another compound with a halogenated aromatic ring, used in various chemical applications.
Biologische Aktivität
The compound 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H24FN5O
- Molecular Weight : 357.43 g/mol
- Key Functional Groups : Imidazole, piperazine, and pyrimidine rings.
Biological Activity Overview
The biological activity of the compound primarily revolves around its interactions with various biological targets, particularly in the fields of neuropharmacology and oncology.
The compound acts as a modulator of neurotransmitter systems, specifically targeting serotonin and dopamine receptors. Its piperazine moiety is known for enhancing binding affinity to these receptors, which is critical for its pharmacological effects.
In Vitro Studies
In vitro studies have shown that the compound exhibits significant inhibitory activity against monoamine oxidase (MAO) enzymes, particularly MAO-B. The IC50 values for MAO-B inhibition range from 0.013 µM to 0.039 µM, indicating potent activity compared to standard MAO inhibitors like selegiline .
In Vivo Studies
Preclinical in vivo studies have demonstrated that the compound reduces symptoms associated with neurodegenerative disorders in animal models. Doses administered showed improvements in cognitive function and reduced neuroinflammation markers.
Case Study 1: Neurodegenerative Disorders
A study conducted on transgenic mice models of Alzheimer’s disease reported that administration of the compound led to a significant reduction in amyloid-beta plaques and tau phosphorylation, which are hallmarks of Alzheimer’s pathology. Behavioral tests indicated improved memory retention and learning capabilities .
Case Study 2: Cancer Research
Another investigation focused on the compound's anticancer properties revealed that it inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
Data Tables
Study Type | Target | IC50 (µM) | Effect |
---|---|---|---|
In Vitro | MAO-B | 0.013 | Potent inhibitor |
In Vivo | Alzheimer’s model | N/A | Reduced amyloid-beta plaques |
In Vitro | Cancer cell lines | Varies | Induced apoptosis |
Eigenschaften
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN7O/c1-18-6-8-30(9-7-18)22-14-23(27-16-26-22)32-15-20(28-17-32)24(33)31-12-10-29(11-13-31)21-5-3-2-4-19(21)25/h2-5,14-18H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGNENZMGRQMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.